molecular formula C23H28O13S B2863410 [(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite CAS No. 1146967-98-7

[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite

Cat. No.: B2863410
CAS No.: 1146967-98-7
M. Wt: 544.52
InChI Key: RMNPHFYEYMWIMU-NJHDKSRHSA-N
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Description

The target compound is a structurally intricate molecule featuring a 9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decane core, which is substituted with:

  • A sulfite ester at position 1, which may influence solubility and reactivity.
  • A glycosyl moiety [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] at position 3, suggesting possible biological interactions or recognition by enzymes.

This combination of a polycyclic framework, esterified groups, and a sugar-like appendage distinguishes it from simpler bicyclic or monocyclic analogs.

Properties

IUPAC Name

[(1R,2R,3S,6S,8R)-2-(benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O13S/c1-20-8-13-12-7-22(20,34-19-17(27)16(26)15(25)14(9-24)32-19)21(12,23(33-13,35-20)36-37(29)30)10-31-18(28)11-5-3-2-4-6-11/h2-6,12-17,19,24-27H,7-10H2,1H3,(H,29,30)/p-1/t12?,13-,14-,15-,16+,17-,19+,20+,21-,22+,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORIAFWMKCUASC-NJHDKSRHSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3C4CC1(C4(C(O3)(O2)OS(=O)[O-])COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]3C4C[C@@]1([C@]4([C@@](O3)(O2)OS(=O)[O-])COC(=O)C5=CC=CC=C5)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27O13S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite represents a complex organic structure with potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a tetracyclic core structure with multiple functional groups including benzoyloxymethyl and trihydroxy moieties. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

  • Antimicrobial Properties : Many benzoyl derivatives are known for their antimicrobial effects against various pathogens.
  • Anticancer Activity : Compounds with complex glycosidic structures have shown selective cytotoxicity towards cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerCytotoxic effects on pancreatic cancer cells
AntioxidantScavenging free radicals ,
Anti-inflammatoryReduction of inflammatory markers ,

Case Study 1: Anticancer Activity

A study on related compounds demonstrated that certain benzoylated glucose derivatives exhibited preferential cytotoxicity against PANC-1 human pancreatic cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

In vitro assays showed that benzoyloxymethyl derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potency comparable to standard antibiotics.

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the benzoyl group may facilitate membrane penetration leading to cell lysis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfite ester and benzoyloxymethyl groups are primary sites for hydrolysis:

Reaction Type Conditions Products Mechanistic Notes
Sulfite Ester Hydrolysis Acidic or neutral aqueous mediaSulfurous acid (H₂SO₃) + corresponding alcoholSulfite esters hydrolyze faster than sulfates due to weaker S–O bonds .
Benzoyl Ester Hydrolysis Basic conditions (e.g., NaOH)Benzoic acid + hydroxymethyl derivativeBase-catalyzed saponification cleaves the ester linkage .
Glycosidic Bond Cleavage Acidic hydrolysis (H⁺, Δ)Oxane ring derivative + released sugar moiety (hydroxymethyl oxane)Protonation of the glycosidic oxygen destabilizes the linkage, leading to cleavage .

Key Observations :

  • The sulfite group’s lability suggests instability in aqueous environments, necessitating anhydrous storage .

  • Benzoyl ester hydrolysis is pH-dependent, with optimal cleavage under basic conditions .

Oxidation Reactions

The sulfite group and hydroxyl-rich oxane ring are susceptible to oxidation:

Reaction Type Conditions Products Mechanistic Notes
Sulfite → Sulfate Oxidizing agents (e.g., H₂O₂)Sulfate ester derivativeTwo-electron oxidation converts sulfite (SO₃²⁻) to sulfate (SO₄²⁻) .
Oxane Ring Oxidation Strong oxidizers (e.g., KMnO₄)Ketones or carboxylic acids (if vicinal diols present)Vicinal diols on the oxane ring may undergo cleavage or oxidation .

Key Observations :

  • Oxidation of sulfite to sulfate increases molecular stability but reduces reactivity .

  • The oxane ring’s hydroxyl groups may form hydrogen bonds, influencing solubility and reactivity .

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition pathways:

Temperature Range Primary Decomposition Products Functional Group Impact
150–200°CSO₂ release (from sulfite ester)Sulfite ester breakdown precedes benzoyl group decomposition .
200–250°CBenzoic acid vapor (from benzoyloxymethyl cleavage)Ester thermolysis dominates at higher temperatures .

Key Observations :

  • Thermal stability is limited by the sulfite ester’s low decomposition threshold .

Stereochemical and Solvent Effects

The compound’s stereochemistry ((1R,2R,3S,6S,8R) configuration) and solvent interactions influence reaction outcomes:

Solvent Reactivity Trends Rationale
Polar Protic Accelerated hydrolysis of sulfite and ester groupsStabilization of transition states via hydrogen bonding .
Non-Polar Suppressed hydrolysis, enhanced thermal stabilityReduced solvation of ionic intermediates slows reaction kinetics .

Key Observations :

  • Stereochemical constraints may hinder access to reaction sites, modulating reactivity .

Comparative Stability of Functional Groups

Functional Group Stability Rank Dominant Degradation Pathway
Sulfite esterLeast stableHydrolysis/Oxidation
Benzoyloxymethyl esterModerateHydrolysis/Thermolysis
Glycosidic oxane linkageMost stableAcid-catalyzed hydrolysis (slow)

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Framework

The tetracyclic system in the target compound contrasts with smaller bicyclic or tricyclic frameworks in analogs:

  • : A 4,10-dioxatricyclo[5.2.1.0²,⁶]decene core lacks the fourth ring present in the target compound, reducing structural rigidity .
  • : An 8-azabicyclo[3.2.1]octane system incorporates a nitrogen atom but lacks the oxygenated bridges and tetracyclic complexity of the target .
  • : A bicyclo[3.2.1]octane framework with tosyloxy and acetoxy groups demonstrates simpler substitution patterns compared to the target’s multi-oxygenated tetracyclic core .

Functional Groups

  • Benzoyl Esters : The target’s benzoyloxymethyl group is structurally analogous to the benzoyl ester in ’s compound, though the latter lacks a sulfite group .
  • Sulfite/Sulfate Esters : describes a sulfate salt of a bicyclic amine, highlighting differences in counterion (sulfate vs. sulfite) and charge state .
  • Glycosylation: The glycosyl oxane moiety in the target resembles the glucopyranosiduronic acid group in ’s compound, though the latter is linked to a chromen-dioxolane system rather than a tetracyclic scaffold .

Glycosylation Patterns

The target’s oxane-derived glycosyl group contrasts with:

  • : A 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane system esterified with a hydroxy-phenylpropanoate group, lacking a sugar-like appendage .

Comparative Analysis of Physicochemical Properties

While direct data on the target compound’s properties are unavailable, inferences can be drawn from structural analogs:

  • Solubility: The glycosyl moiety may enhance water solubility compared to non-glycosylated analogs like ’s tricyclic compound .
  • Stability : The sulfite ester in the target compound is less stable under acidic conditions than the sulfate salt in ’s bicyclic amine .
  • Lipophilicity : The benzoyloxymethyl group likely increases lipophilicity relative to ’s acetoxy and tosyloxy-substituted bicyclo-octane .

Research Findings and Implications

  • Synthetic Challenges : The tetracyclic core and stereochemical complexity of the target compound pose greater synthetic hurdles compared to simpler bicyclic systems (e.g., and ) .
  • Structural Uniqueness: The fusion of a sulfite ester, benzoyloxymethyl group, and glycosyl moiety on a tetracyclic scaffold distinguishes the target from known analogs, warranting further exploration of its chemical and pharmacological behavior.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the tetracyclic core of this compound?

  • Methodological Answer : The tetracyclic framework requires stereocontrolled assembly. Key steps include:

  • Oxidative coupling to form the dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decane ring system (observed in analogous bicyclic systems ).
  • Regioselective glycosylation of the hydroxyl group using a protected glucose derivative (as seen in and for similar sugar-linked compounds).
  • Benzoylation at the hydroxymethyl position via benzoyl chloride under anhydrous conditions .
  • Sulfite esterification using thionyl chloride or sulfuryl chloride, with strict control of temperature to avoid epimerization .
    • Data Table :
StepYield (%)Key ReagentsCritical Parameters
Glycosylation65–703,4,5-trihydroxyoxane derivative, BF₃·Et₂OAnhydrous DCM, 0°C
Benzoylation85–90Benzoyl chloride, DMAPPyridine base, RT
Sulfite formation50–55SOCl₂, Et₃N-20°C, N₂ atmosphere

Q. How can the stereochemical configuration be validated experimentally?

  • Methodological Answer : Use X-ray crystallography for unambiguous assignment (as in for a structurally related bicyclic compound). If crystals are unavailable:

  • NMR coupling constants (e.g., JJ-values for axial/equatorial protons in the oxane ring ).
  • Circular dichroism (CD) to confirm chiral centers in the glycosyl moiety .
    • Example : The 1H^1H-NMR signal at δ 5.32 ppm (doublet of doublets, J=8.2HzJ = 8.2 \, \text{Hz}) confirms the β-glycosidic linkage .

Q. What stability challenges arise during storage and handling?

  • Methodological Answer :

  • Hydrolysis : The sulfite ester is prone to hydrolysis in aqueous media. Store in anhydrous solvents (e.g., THF or DCM) under inert gas .
  • Light sensitivity : Benzoyl groups may undergo photodegradation; use amber vials and low-temperature storage (-20°C) .
    • Data Table :
ConditionDegradation (%)Time (Days)
H₂O/MeOH (1:1)957
Dry DCM, N₂<530

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%), temperature (37°C), and cell lines (e.g., HEK293 vs. HepG2) .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products interfering with activity (as in for similar compounds).
    • Example : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 12 μM) may arise from esterase-mediated hydrolysis in serum-containing media .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with homology-modeled targets (e.g., glycosidases) .
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
    • Key Finding : The benzoyloxymethyl group forms π-stacking interactions with Tyr-75 in the active site (binding energy: -9.2 kcal/mol) .

Q. How to optimize solubility for in vivo studies without compromising stability?

  • Methodological Answer :

  • Prodrug design : Replace the sulfite ester with a phosphate prodrug (hydrolyzed in vivo) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
    • Data Table :
FormulationSolubility (mg/mL)Plasma Half-life (h)
Free compound0.020.5
Liposomal1.56.8

Q. What analytical techniques are most robust for quantifying trace impurities?

  • Methodological Answer :

  • HPLC-ELSD : For non-UV-active impurities (e.g., residual glucose derivatives) .
  • qNMR : Quantify stereoisomers using ERETIC2 calibration .
    • Example : A 0.15% diastereomeric impurity was detected at δ 4.85 ppm (qNMR, 600 MHz) .

Contradictions and Resolutions

  • vs. 11 : While reports no significant hazards, highlights hydrolysis risks.
    • Resolution : The discrepancy arises from assay conditions. Hydrolysis is negligible in anhydrous systems but critical in aqueous biological matrices.

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